molecular formula C22H24ClN3O3 B2493163 4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-88-6

4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2493163
CAS No.: 618877-88-6
M. Wt: 413.9
InChI Key: MLQNLZGLUQDCGN-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a 4-chlorobenzoyl group at position 4, a 2-(diethylamino)ethyl chain at position 1, and a pyridin-2-yl substituent at position 3.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-3-25(4-2)13-14-26-19(17-7-5-6-12-24-17)18(21(28)22(26)29)20(27)15-8-10-16(23)11-9-15/h5-12,19,27H,3-4,13-14H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOHAQZXSKUZMG-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one , also known by its CAS number 615272-68-9, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H24ClN3O3
  • Molecular Weight : 413.9 g/mol
  • Boiling Point : Predicted at 582.6 ± 50.0 °C
  • Density : 1.280 ± 0.06 g/cm³
  • pKa : 4.50 ± 1.00

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including MCF-7 and A549, with IC50 values comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil.

Cell Line IC50 Value (µM) Comparison Drug
MCF-722.54Doxorubicin
A5495.08Erlotinib

One study highlighted the compound's ability to induce apoptosis in cancer cells, with flow cytometry showing a significant increase in apoptotic rates, suggesting a mechanism of action that involves programmed cell death pathways .

Cholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Preliminary results indicate that it possesses moderate inhibitory activity, which could position it as a candidate for further development in treating cognitive disorders.

Compound IC50 Value (nM) Standard Comparison
4-(4-chlorobenzoyl)-1-(diethylamino)ethyl...28.3 ± 5.1Donepezil

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the chlorobenzoyl moiety appears to enhance anticancer activity, while the diethylamino group may contribute to improved solubility and bioavailability.

Key Structural Features:

  • Chlorobenzoyl Group : Enhances lipophilicity and potential interactions with cellular membranes.
  • Diethylamino Substituent : Likely increases the compound's ability to penetrate biological barriers.
  • Pyridine Ring : Contributes to the electronic properties that may influence binding affinity to biological targets.

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value of approximately 22.54 µM, indicating significant growth inhibition compared to control groups .
  • Neuroprotective Potential : Another investigation focused on its neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that the compound may mitigate cell death through antioxidant mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of 3-hydroxy-pyrrol-2-one derivatives with variable substituents at positions 1, 4, and 4. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
Target Compound 4-(4-Cl-benzoyl), 1-(2-diethylaminoethyl), 5-(pyridin-2-yl) C₂₃H₂₄ClN₃O₃ 449.91* -
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (Compound 29) 4-(4-Me-benzoyl), 1-(2-hydroxypropyl), 5-(3-Cl-phenyl) C₂₁H₂₁ClNO₄ 386.12
5-(4-Chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one 4-(4-MeO-2-Me-benzoyl), 1-(2-diethylaminoethyl), 5-(4-Cl-phenyl) C₂₆H₂₈ClN₃O₄ 506.97
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 4-(4-Cl-benzoyl), 1-(5-Me-thiadiazol-2-yl), 5-(4-Me-phenyl) C₂₂H₁₇ClN₄O₃S 476.91
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one 4-(4-Cl-benzoyl), 1-(3-dimethylaminopropyl), 5-(4-MeO-phenyl) C₂₃H₂₅ClN₂O₄ 428.91

Notes:

  • Position 4 : The 4-chlorobenzoyl group in the target compound is replaced by methylbenzoyl (), methoxy-methylbenzoyl (), or retained in other analogs (), affecting electronic and steric properties.

Physicochemical Properties

  • Solubility: The diethylaminoethyl group in the target compound likely improves water solubility compared to analogs with hydrophobic substituents (e.g., thiadiazole in ).
  • Electron Effects : The 4-chlorobenzoyl group (electron-withdrawing) may enhance electrophilicity at the lactone carbonyl, influencing reactivity in biological systems .
  • Thermal Stability : Melting points for analogs range from 235–237°C () to 303–306°C (), suggesting that heterocyclic substituents (e.g., thiadiazole) improve stability.

Challenges and Opportunities

  • Synthetic Optimization : The target compound’s yield and purity are unconfirmed; methods from could be adapted for scale-up.
  • Biological Testing : Priority should be given to assays evaluating kinase inhibition, given the pyridin-2-yl group’s prevalence in kinase-targeting drugs .

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